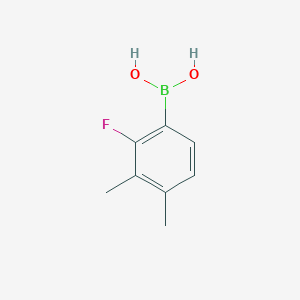

(2-Fluoro-3,4-dimethylphenyl)boronic acid

Description

Properties

Molecular Formula |

C8H10BFO2 |

|---|---|

Molecular Weight |

167.98 g/mol |

IUPAC Name |

(2-fluoro-3,4-dimethylphenyl)boronic acid |

InChI |

InChI=1S/C8H10BFO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4,11-12H,1-2H3 |

InChI Key |

MTQOEPJVBZYWCC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)C)F)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

An In-Depth Technical Guide to the Synthesis of (2-Fluoro-3,4-dimethylphenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Arylboronic acids are indispensable building blocks in modern organic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed process enables the formation of carbon-carbon bonds with exceptional functional group tolerance, making it a cornerstone of pharmaceutical and materials science synthesis.[3] Within this class of reagents, molecules bearing fluorine atoms, such as (2-Fluoro-3,4-dimethylphenyl)boronic acid, are of particular strategic importance.

The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The specific 2-fluoro substitution pattern, combined with the adjacent dimethyl groups, offers a unique steric and electronic profile that medicinal chemists can leverage to fine-tune the performance of drug candidates. This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, grounded in established chemical principles and supported by authoritative literature.

Core Synthesis Strategy: Halogen-Metal Exchange and Borylation

The most robust and widely adopted method for synthesizing arylboronic acids involves a two-step sequence: the formation of a highly reactive organometallic intermediate followed by an electrophilic quench with a borate ester.[5] For the target molecule, this translates to a lithium-halogen exchange from a suitable precursor, 4-bromo-1-fluoro-2,3-dimethylbenzene, followed by trapping the resulting aryllithium species with an appropriate trialkyl borate.

This approach is favored for its high efficiency and predictability. The cryogenic conditions employed are critical for controlling the reactivity of the organolithium intermediate, preventing side reactions and ensuring a high yield of the desired product.[6][7]

Caption: High-level workflow for the synthesis of the target boronic acid.

Detailed Experimental Protocol

This protocol requires strict adherence to anhydrous and inert atmosphere techniques, as organolithium reagents are highly reactive towards moisture and oxygen.

Materials and Equipment:

-

Three-necked round-bottom flask, flame-dried under vacuum.

-

Septa, nitrogen or argon inlet, and magnetic stirrer.

-

Syringes and syringe pump for accurate, slow additions.

-

Low-temperature thermometer.

-

Dry ice/acetone bath.

-

Starting Material: 4-Bromo-1-fluoro-2,3-dimethylbenzene.

-

Reagents: n-Butyllithium (n-BuLi, typically 2.5 M in hexanes), Triisopropyl borate [B(O-i-Pr)₃], 1N Hydrochloric acid (HCl), Anhydrous Tetrahydrofuran (THF), Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

Part A: Generation of the Aryllithium Intermediate

The core of this step is a halogen-metal exchange, a rapid and efficient reaction at low temperatures.

-

Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add 4-bromo-1-fluoro-2,3-dimethylbenzene (1.0 eq) and anhydrous THF. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe pump over approximately 1.5 hours, ensuring the internal temperature does not rise above -65 °C.[6]

-

Expert Insight: The slow addition of n-BuLi is critical. It controls the exotherm of the reaction and prevents localized warming, which could lead to side reactions, such as reaction with the THF solvent. The slight excess (1.1 eq) of n-BuLi ensures full conversion of the starting material.

-

Part B: Borylation via Electrophilic Quench

The highly nucleophilic aryllithium now attacks the electrophilic boron atom of the triisopropyl borate.

-

Borate Addition: After stirring the aryllithium solution for an additional 30 minutes at -78 °C, slowly add triisopropyl borate (1.2 eq) via syringe pump over 45-60 minutes. Again, maintain the internal temperature below -65 °C.[6]

-

Expert Insight: Triisopropyl borate is preferred over trimethyl borate as its steric bulk significantly reduces the likelihood of a second or third addition of the aryllithium reagent to the boron center, which would form undesired borinic and boronic acid byproducts.[5] This enhances the selectivity for the desired boronic ester.

-

-

Warming: Once the addition is complete, remove the dry ice/acetone bath and allow the reaction mixture to warm slowly to room temperature overnight with continuous stirring.[6]

Part C: Hydrolysis and Aqueous Work-up

The intermediate boronic ester is hydrolyzed under acidic conditions to yield the final boronic acid.

-

Quenching: Carefully quench the reaction by slowly adding 1N HCl solution while stirring. Continue adding acid until the aqueous layer is acidic (pH ~2).

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x). The brine wash helps to remove residual water from the organic phase.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Part D: Purification and Characterization

Purification is essential to remove any unreacted starting material or byproducts.

-

Purification: The crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by slurrying in a non-polar solvent like hexane to wash away impurities.

-

Characterization (Self-Validation): The identity and purity of the final product, (2-Fluoro-3,4-dimethylphenyl)boronic acid, must be confirmed through standard analytical techniques:

-

¹H NMR: To confirm the aromatic and methyl proton signals and their integrations.

-

¹⁹F NMR: To confirm the presence of the fluorine atom.

-

¹³C NMR: To verify the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Quantitative Data and Reaction Mechanism

Table 1: Summary of Reaction Parameters

| Parameter | Value/Reagent | Equivalents | Rationale |

| Starting Material | 4-Bromo-1-fluoro-2,3-dimethylbenzene | 1.0 | Precursor for lithiation. |

| Lithiation Reagent | n-Butyllithium (2.5 M in hexanes) | 1.1 | Ensures complete halogen-metal exchange.[8] |

| Borylation Reagent | Triisopropyl borate | 1.2 | Electrophilic boron source; sterically hindered to prevent over-addition.[5] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | - | Aprotic solvent suitable for organolithium chemistry. |

| Lithiation Temp. | -78 °C to -65 °C | - | Critical for controlling reactivity and preventing side reactions.[6][7] |

| Borylation Temp. | -78 °C to -65 °C | - | Maintains control during the quench. |

| Hydrolysis | 1N Hydrochloric Acid | Excess | Converts the boronic ester to the final boronic acid. |

| Typical Yield | 70-85% | - | Expected yield after purification for this class of reaction. |

Reaction Mechanism

The synthesis proceeds through a well-established mechanistic pathway involving nucleophilic attack on the boron center.

Caption: Key mechanistic steps in the formation of the target boronic acid.

Conclusion

The lithiation-borylation sequence described provides a reliable and scalable method for the synthesis of (2-Fluoro-3,4-dimethylphenyl)boronic acid. Careful control of reaction parameters, particularly temperature and the exclusion of atmospheric moisture, is paramount to achieving high yields and purity. The resulting product is a versatile building block, ready for application in Suzuki-Miyaura cross-coupling reactions and other transformations crucial to the fields of drug discovery and materials science.

References

- Benchmarking Suzuki Couplings: A Comparative Guide for (2-Fluoro-3,5-diformylphenyl)boronic acid. (n.d.). Benchchem.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- Suzuki reaction. (n.d.). Wikipedia.

- Gillis, E. P., & Burke, M. D. (2007). The Suzuki Reaction. Chem 115 Myers.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard... (n.d.). ResearchGate.

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh.

- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (n.d.). PMC - NIH.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC.

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (n.d.). Google Patents.

- Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. (2008, September 19). Organic Process Research & Development - ACS Publications.

- Application of Fluorine in Drug Design. (2025, August 7). Request PDF - ResearchGate.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 8. sites.pitt.edu [sites.pitt.edu]

Navigating the Synthesis Landscape: A Technical Guide to (4-Fluoro-2,3-dimethylphenyl)boronic Acid

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

Substituted arylboronic acids are indispensable tools in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. The introduction of fluorine atoms and methyl groups onto the phenyl ring of a boronic acid imparts unique electronic and steric properties that are highly sought after in the design of novel pharmaceuticals and advanced materials.[1] The fluorine substituent, with its high electronegativity, can influence the acidity of the boronic acid, its hydrolytic stability, and the electronic properties of the resulting coupled products.[1] This makes compounds like (4-Fluoro-2,3-dimethylphenyl)boronic acid valuable building blocks for creating complex molecules with tailored functionalities. This guide provides an in-depth look at the commercial availability, key properties, and practical application of this versatile reagent.

Commercial Availability and Physicochemical Properties

(4-Fluoro-2,3-dimethylphenyl)boronic acid is available from a number of fine chemical suppliers. The purity and available quantities can vary, so it is crucial to select a supplier that meets the specific needs of your research or development project.

Table 1: Commercial Availability of (4-Fluoro-2,3-dimethylphenyl)boronic acid

| Supplier | CAS Number | Purity | Additional Information |

| GlobalChemMall | 211495-31-7 | Not specified | Available for wholesale.[2] |

| PubChem | 211495-31-7 | Not applicable | Provides a list of suppliers.[3] |

Table 2: Physicochemical Properties of (4-Fluoro-2,3-dimethylphenyl)boronic acid

| Property | Value | Reference |

| CAS Number | 211495-31-7 | [2] |

| Molecular Formula | C8H10BFO2 | [3] |

| Molecular Weight | 167.98 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 262-265 °C | [1] |

| SMILES | CC1=C(C)C=C(B(O)O)C(F)=C1 | [3] |

Application in Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[4] The following protocol provides a representative procedure for the use of a fluorinated phenylboronic acid in a Suzuki-Miyaura coupling reaction. This protocol is based on established methods for similar substrates and should be optimized for specific reaction partners.[4][5]

Rationale for Reagent Selection

-

Palladium Catalyst: A palladium(0) source is essential for the catalytic cycle. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used. The choice of ligand can be critical, especially for sterically demanding or electronically deactivated substrates.

-

Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can influence reaction rates and side product formation.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water can play a beneficial role in the catalytic cycle, while the organic solvent ensures the solubility of the reactants.

Experimental Workflow

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), (4-Fluoro-2,3-dimethylphenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Degassing: Bubble nitrogen gas through the suspension for 15-20 minutes to ensure an inert atmosphere.

-

Catalyst Addition: To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Quality Control and Analytical Considerations

The purity of boronic acids is critical for the success and reproducibility of subsequent reactions. Common impurities in boronic acids include the corresponding boroxines (cyclic anhydrides) and products of protodeboronation.

Common Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of non-volatile compounds like arylboronic acids. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) can effectively separate the boronic acid from its impurities.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the boronic acid and identifying organic impurities. ¹¹B NMR can provide specific information about the boron environment and help to quantify the amount of boroxine present.[6]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the boronic acid and to detect impurities.[8]

Logical Flow for Quality Assessment

Caption: A typical quality control workflow for an incoming boronic acid reagent.

Conclusion

(4-Fluoro-2,3-dimethylphenyl)boronic acid is a valuable and commercially available building block for organic synthesis. Its unique substitution pattern offers opportunities for the creation of novel molecules with specific electronic and steric properties. A thorough understanding of its commercial availability, physicochemical properties, and reactivity in key transformations like the Suzuki-Miyaura coupling is essential for its effective use in research and development. Furthermore, rigorous quality control using a combination of analytical techniques is paramount to ensure the reliability and reproducibility of synthetic outcomes.

References

-

(4-fluoro-2,3-dimethylphenyl)boronic acid - GlobalChemMall. (n.d.). Retrieved February 13, 2024, from [Link]

-

Esfahani, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 423. [Link]

-

Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed. [Link]

-

(4-Fluoro-2,3-dimethylphenyl)boronic acid. (n.d.). PubChem. Retrieved February 13, 2024, from [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. (1979). PubMed. [Link]

-

Arylboronic Acid Chemistry under Electrospray Conditions. (2012). ResearchGate. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods. [Link]

-

Sali, J. J. (2023). Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. SSRN. [Link]

Sources

- 1. 342636-66-2 | 3,5-DIMETHYL-4-FLUORO-PHENYLBORONIC ACID [fluoromart.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. (4-Fluoro-2,3-dimethylphenyl)boronic acid | C8H10BFO2 | CID 12985927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Synthesis of Substituted Phenylboronic Acids from Aryl Halides

Executive Summary

The synthesis of substituted phenylboronic acids is a cornerstone of modern medicinal chemistry, serving as the primary input for Suzuki-Miyaura cross-coupling. While commercially available, specific substitution patterns often require de novo synthesis. This guide details the two dominant methodologies: Cryogenic Lithium-Halogen Exchange (kinetic control) and Palladium-Catalyzed Miyaura Borylation (thermodynamic/catalytic control).

This document moves beyond textbook definitions to address the practical "why" and "how" of these transformations, specifically focusing on the critical decision matrices between preserving sensitive functional groups and achieving high atom economy.

Part 1: Mechanistic Foundations & Strategic Selection

The choice between a cryogenic route and a catalytic route is dictated by the electronic nature of the substrate and the presence of electrophilic functional groups.

The Hard Nucleophile Route (Cryogenic)

This method utilizes the high polarity of the C-Li bond generated via Lithium-Halogen exchange. It is a hard-hard interaction where the aryl-lithium species attacks a borate ester (e.g.,

-

Advantage: Rapid, quantitative for simple halides.

-

Failure Mode: Incompatible with electrophiles (esters, ketones, nitriles, nitro groups) which react with organolithiums faster than the borate quench.

The Soft Nucleophile Route (Catalytic)

The Miyaura borylation utilizes a Transition Metal (Pd) to facilitate a cross-coupling between an aryl halide and a diboron species (e.g.,

-

Advantage: Exceptional functional group tolerance.

-

Failure Mode: Steric hindrance and the stability of the resulting pinacol ester (requiring a difficult hydrolysis step to reach the free acid).

Part 2: Method A — Cryogenic Lithium-Halogen Exchange

Best for: Electron-rich aryl halides lacking sensitive electrophilic groups.

The Protocol

Reagents:

-

Substituted Aryl Bromide/Iodide (1.0 equiv)[1]

-

n-Butyllithium (1.1 equiv, 1.6M in hexanes)

-

Triisopropyl borate (

) (1.2 equiv) -

Solvent: Anhydrous THF (0.2 M concentration)

Workflow:

-

Setup: Flame-dry a 3-neck flask under Argon. Cool THF solution of Aryl Halide to -78°C (Dry ice/Acetone).

-

Exchange: Add n-BuLi dropwise via syringe pump over 20 mins.

-

Critical Insight: Rapid addition causes local overheating, leading to "Wurtz-type" homocoupling or benzylic deprotonation.

-

-

Equilibration: Stir for 30-60 mins at -78°C.

-

Quench: Add

rapidly. The reaction is extremely fast. -

Warm-up: Allow to warm to room temperature (RT) over 2 hours.

-

Hydrolysis: Quench with 2M HCl. Stir 1 hour. Extract with EtOAc.[2]

Mechanistic Visualization (Cryogenic)

Caption: Linear workflow of Cryogenic Lithium-Halogen exchange. Note the 'Ate' complex stability is temperature-dependent.

Part 3: Method B — Palladium-Catalyzed Miyaura Borylation

Best for: Complex pharmaceutical intermediates with esters, nitriles, or nitro groups.

The Protocol

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

Bis(pinacolato)diboron (

) (1.1 equiv) -

Pd(dppf)Cl2[3]·DCM (0.03 equiv)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: Anhydrous 1,4-Dioxane or DMSO.

Workflow:

-

Degassing: Sparge solvent with Argon for 30 mins. Oxygen poisons the Pd(0) species.

-

Assembly: Combine Ar-X,

, KOAc, and catalyst in the reaction vessel. -

Heating: Heat to 80-100°C for 2-12 hours.

-

Critical Insight: KOAc is vital. It coordinates to the Pd(II) intermediate, making the halide a better leaving group and facilitating transmetallation with the boron source [1].

-

-

Workup: Filter through Celite to remove Pd black. Concentrate.

The "Hidden" Step: Hydrolysis of Pinacol Esters

The Miyaura reaction yields the boronic ester (Ar-Bpin) , not the acid. Pinacol esters are kinetically stable and resist simple acidic hydrolysis. To obtain the free acid, use the Oxidative Cleavage method:

-

Dissolve Ar-Bpin in Acetone/Water (1:1).

-

Add

(3.0 equiv) and -

Stir 24h at RT. The periodate cleaves the pinacol diol, releasing the free boronic acid [2].

Mechanistic Visualization (Catalytic Cycle)

Caption: The catalytic cycle of Miyaura Borylation. Ligand exchange with Acetate (OAc) is the rate-determining driver for transmetallation.

Part 4: Purification & The Boroxine Equilibrium

A common point of confusion is the physical state of the isolated product. Phenylboronic acids exist in a reversible equilibrium with their trimeric anhydride form, boroxines .[4]

Identification

-

NMR: Boronic acids often show broad -OH peaks. Boroxines show no -OH peaks. In dry solvents (

), the equilibrium shifts toward the boroxine. To see the pure acid, use -

Stoichiometry: If your yield calculation assumes monomeric acid but you isolated the trimer, your calculated yield will be artificially low (since the trimer has lower molecular weight per aryl unit).

Purification Strategy

Do not use silica chromatography for free acids (they streak/bind).

-

Recrystallization: Dissolve in hot water (or water/acetonitrile). Cool slowly. The boroxine hydrolyzes to the acid and crystallizes.

-

Wash: Triturate crude solids with hexanes/pentane to remove organic impurities; boronic acids are generally insoluble in non-polar alkanes.

Part 5: Comparative Analysis

| Feature | Cryogenic (Li-Exchange) | Catalytic (Miyaura) |

| Primary Reagent | n-Butyllithium | Pd(dppf)Cl2 / B2pin2 |

| Temperature | -78°C (Strict control) | 80°C - 100°C |

| Atom Economy | High (uses simple borates) | Low (B2pin2 is heavy/wasteful) |

| Cost | Low (Reagents are cheap) | High (Pd catalyst & Ligands) |

| Functional Group Tolerance | Poor (No C=O, CN, NO2) | Excellent |

| Product State | Free Acid (after hydrolysis) | Pinacol Ester (requires cleavage) |

| Scale-up Suitability | Difficult (Cryogenic engineering) | High (Batch or Flow) |

References

-

Miyaura Borylation Reaction . Organic Chemistry Portal. [Link]

-

One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes . Organic Letters. [Link]

-

Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester . Organic Syntheses. [Link]

-

Phenylboronic acid . Wikipedia. [Link]

Sources

Role of fluorine substituents on phenylboronic acid reactivity

Topic: Role of Fluorine Substituents on Phenylboronic Acid Reactivity Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Modulation Paradigm

In organoboron chemistry, the introduction of fluorine substituents onto the phenyl ring of phenylboronic acids (PBAs) is not merely a structural modification; it is a precision tool for tuning Lewis acidity, metabolic stability, and binding kinetics. For the medicinal chemist or process engineer, understanding the "Fluorine Effect" is critical for two reasons:

-

pKa Depression: Fluorine lowers the pKa of the boronic acid moiety, facilitating boronate formation at physiological pH (crucial for carbohydrate sensors and serine protease inhibitors).

-

Lability Management: While enhancing reactivity in cross-coupling (transmetallation), fluorine substitution—particularly at the ortho positions—dramatically accelerates protodeboronation, necessitating specific handling protocols.

This guide dissects these physicochemical alterations and provides actionable workflows for handling fluorinated PBAs in synthesis and chemical biology.

Physicochemical Modulation: Electronic & Steric Effects

The reactivity of PBAs is governed by the electrophilicity of the boron center. Fluorine exerts its influence through two competing vectors: Inductive withdrawal (

The Position-Dependent pKa Shift

The pKa of unsubstituted phenylboronic acid is

-

Para-Fluorine (

): The strong -

Meta-Fluorine (

): Resonance effects are decoupled from the boron center. The -

Ortho-Fluorine (

): This is the most complex scenario. While the

Table 1: Comparative pKa and Electronic Parameters

| Substituent Pattern | Approx. pKa (aq) | Electronic Dominance | Structural Feature | Reactivity Implication |

| Phenyl (Unsubst.) | 8.86 | N/A | Standard Trigonal/Tetrahedral eq. | Baseline reference. |

| 4-Fluoro | 8.67 | Minimal distortion. | Similar to PhB(OH)2; standard coupling conditions apply. | |

| 3-Fluoro | 8.35 | Increased Lewis Acidity. | Enhanced sugar binding at neutral pH. | |

| 2-Fluoro | 7.8 - 8.2 | Intramolecular H-bond ( | Accelerated protodeboronation; unique selectivity. | |

| 2,6-Difluoro | 6.5 - 7.2 | Synergistic | High steric shielding of B-center. | Hyper-labile ; rapid hydrolysis; requires anhydrous coupling. |

| Pentafluoro | < 6.0 | Maximal | Electron-deficient | High Lewis acidity; forms stable adducts but prone to C-B cleavage. |

Reactivity in Catalysis: The Suzuki-Miyaura Challenge

Fluorinated PBAs present a dichotomy in Palladium-catalyzed cross-coupling: they undergo rapid transmetallation due to the electron-deficient ring (facilitating the transfer of the organic group to Palladium), but they are also highly susceptible to competitive protodeboronation.

Mechanism of Instability (Protodeboronation)

Base-catalyzed protodeboronation is the primary failure mode. For electron-deficient PBAs (e.g., 2,6-difluoro), the mechanism shifts from a general acid-catalyzed pathway to a specific base-catalyzed pathway involving the boronate anion.

Key Insight: The reaction rate (

Figure 1: The base-catalyzed protodeboronation pathway dominant in fluorinated phenylboronic acids.

Experimental Protocol: Optimized Cross-Coupling for Fluorinated PBAs

To mitigate the instability described above, standard aqueous Suzuki conditions (e.g.,

Protocol: Anhydrous Coupling of 2,6-Difluorophenylboronic Acid

Rationale: Water promotes the formation of the boronate anion, which is the species prone to protodeboronation. By excluding water and using a fluoride source (

Materials:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Reagent: 2,6-Difluorophenylboronic acid (1.5 equiv)

-

Catalyst:

(5 mol%) + -

Base: Anhydrous

(3.0 equiv) or -

Solvent: Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Workflow:

-

Drying: Flame-dry a Schlenk flask or microwave vial under vacuum and backfill with Argon (3 cycles). Critical: Moisture is the enemy.

-

Solvent Prep: Sparge anhydrous 1,4-dioxane with Argon for 15 minutes to remove dissolved

. -

Loading: Add the Aryl Bromide, Fluorinated PBA, Base (

), and Catalyst precursor to the flask under a positive pressure of Argon. -

Reaction: Add solvent via syringe. Seal the vessel.

-

Heating: Heat to 80°C - 100°C.

-

Note: For highly unstable acids (e.g., pentafluorophenyl), reduce temperature to 60°C and extend time, or use the corresponding MIDA boronate or Trifluoroborate salt which releases the active species slowly.

-

-

Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Chemical Biology: The Fluorine Switch in Sensing

In drug discovery and sensor development, PBAs are used to bind diols (e.g., glucose, dopamine) or active site serine residues.

pKa Matching for Physiological Binding

Reversible covalent binding to diols forms a cyclic boronate ester. This equilibrium is pH-dependent.[3][4]

-

Rule: Binding is strongest when

of the boronic acid. -

Application: Unsubstituted PBA (

) binds poorly to glucose at blood pH (7.4). Introducing an ortho-fluoro or meta-fluoro substituent lowers the pKa to

Figure 2: Impact of pKa tuning via fluorination on physiological binding efficiency.

The Ortho-F Effect in Drug Design

In inhibitors like Tavaborole (antifungal) or protease inhibitors, ortho-fluorine substituents can lock the conformation of the phenyl ring relative to the boron center via electrostatic repulsion or weak H-bonding, improving selectivity for the enzyme active site.

References

-

Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Link

- Hall, D. G. (2011).

-

Anslyn, E. V., et al. (2019). The Mechanisms of Boronate Ester Formation and Fluorescent Turn-on in Ortho-Aminomethylphenylboronic Acids. Nature Chemistry. Link

-

Cyrański, M. K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Sources

- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of (2-Fluoro-3,4-dimethylphenyl)boronic acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

(2-Fluoro-3,4-dimethylphenyl)boronic acid represents a deceptively challenging class of nucleophiles in palladium-catalyzed cross-coupling. While it appears structurally simple, the simultaneous presence of an ortho-fluorine atom and a meta-methyl group creates a "perfect storm" of synthetic hurdles:

-

Electronic Destabilization: The high electronegativity of the ortho-fluorine atom inductively withdraws electron density from the ipso-carbon, significantly increasing the rate of protodeboronation (hydrolytic cleavage of the C-B bond) under basic conditions.

-

Steric Buttressing: The 3-methyl group "buttresses" the 2-fluoro substituent, locking it into a conformation that maximizes steric clash with the palladium center during transmetallation.

This guide provides a validated workflow to couple this substrate efficiently, prioritizing catalyst systems that accelerate the coupling cycle to outcompete the background decomposition of the boronic acid.

Mechanistic Insight: The "Race Against Time"

To succeed with this substrate, one must understand that the reaction is a kinetic competition between the desired Transmetallation and the undesired Protodeboronation .

-

The Trap: Standard conditions (e.g., Pd(PPh3)4, Na2CO3, reflux) are often too slow. The boronic acid decomposes to 1-fluoro-2,3-dimethylbenzene before it can transmetallate onto the palladium center.

-

The Solution: Use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) that facilitate rapid oxidative addition and transmetallation, allowing the catalytic cycle to finish before the boronic acid degrades.

Pathway Visualization

The following diagram illustrates the kinetic competition. The red path represents the failure mode; the blue path represents the optimized catalytic success.

Figure 1: Kinetic competition between the productive Suzuki cycle (Green/Yellow) and the destructive protodeboronation pathway (Red). Success depends on accelerating Transmetallation.

Critical Parameter Optimization

Ligand Selection Matrix

For ortho-fluoro substituted boronic acids, ligand choice is binary: standard ligands often fail; specialized ligands succeed.

| Ligand Class | Example | Suitability | Rationale |

| Dialkylbiaryl Phosphines | SPhos, XPhos | Excellent | Bulky structure protects Pd; electron-rich nature speeds up ox-addition. Best for hindered substrates. |

| Triarylphosphines | PPh3 | Poor | Lacks the electron density to stabilize the Pd-center during difficult transmetallations. |

| Bidentate | dppf | Moderate | Good general purpose, but often requires higher heat (increasing deboronation risk). |

| N-Heterocyclic Carbenes | PEPPSI-IPr | Good | Excellent stability, but initiation can be slow without proper activation. |

Base & Solvent Strategy

-

Base: Avoid strong bases (NaOH, KOtBu) which accelerate deboronation. Use K3PO4 (anhydrous or aqueous) or Cs2CO3 .

-

Solvent: If the substrate is highly unstable, switch to anhydrous conditions (THF or Toluene) to eliminate the water source required for protodeboronation.

Experimental Protocols

Protocol A: The "Gold Standard" (High Success Rate)

Recommended for valuable substrates or when the coupling partner is also hindered (e.g., ortho-substituted aryl bromide).

Reagents:

-

Aryl Halide (1.0 equiv)

-

(2-Fluoro-3,4-dimethylphenyl)boronic acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–4 mol%)

-

Base: K3PO4 (0.5 M aqueous solution)[1]

-

Solvent: THF (Tetrahydrofuran)

Step-by-Step:

-

Charge Solids: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 252 mg), and XPhos Pd G3 precatalyst (0.02 mmol, 17 mg).

-

Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen promotes homocoupling.[2]

-

Solvent Addition: Add degassed THF (4 mL) via syringe.

-

Base Addition: Add degassed 0.5 M K3PO4 (4 mL) via syringe.

-

Reaction: Stir vigorously at 40 °C .

-

Note: Do not reflux immediately. The high activity of XPhos Pd G3 allows reaction at mild temperatures, preserving the boronic acid.

-

-

Monitoring: Check by HPLC/LC-MS at 30 mins. If conversion is low, increase T to 60 °C.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.

Protocol B: The "Workhorse" (Cost-Effective)

Suitable for coupling with unhindered aryl bromides/iodides.

Reagents:

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

-

Base: Cs2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Combine Aryl Halide (1.0 equiv), Boronic Acid (1.3 equiv), Pd(dppf)Cl2 (0.05 equiv), and Cs2CO3 (2.0 equiv) in a vial.

-

Evacuate/backfill with inert gas (3x).

-

Add degassed Dioxane/Water mixture.

-

Heat to 80 °C for 2-4 hours.

-

Warning: If the boronic acid is consumed (disappears on LCMS) but product yield is low, switch immediately to Protocol A.

-

Troubleshooting & Failure Analysis

| Observation | Diagnosis | Corrective Action |

| Boronic acid disappears, "Fluorobenzene" byproduct forms. | Protodeboronation. The reaction is too slow; hydrolysis is winning. | 1. Switch to Protocol A (XPhos/SPhos).2. Use anhydrous Toluene/K3PO4.3. Add boronic acid in portions (slow addition). |

| Homocoupling of Boronic Acid (Ar-Ar dimer). | Oxygen contamination or excess oxidant. | 1. Degas solvents more thoroughly (sparge with Ar for 15 mins).2. Ensure catalyst is Pd(0) source or reduced quickly. |

| No reaction; Aryl Halide remains. | Catalyst Poisoning or Failed Oxidative Addition. | 1. If Aryl Chloride is used, switch to Bromide/Iodide.2. Increase catalyst loading to 5 mol%.3. Ensure "Magic Methyl" sterics aren't blocking the site. |

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075.

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Cyclopropyl, and Perfluoroalkyl Boronic Acids.

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids." Journal of Organic Chemistry, 73(18), 7113–7119.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

Sources

Strategic Utilization of Fluorinated Phenylboronic Acids (FPBAs) in Stimuli-Responsive Materials

Executive Summary

This technical guide details the application of fluorinated phenylboronic acids (FPBAs) in the design of "smart" materials, specifically focusing on glucose-responsive hydrogels and non-invasive sensing. While phenylboronic acid (PBA) has long been the gold standard for saccharide recognition, its high

This guide elucidates how strategic fluorination—leveraging the high electronegativity and small atomic radius of fluorine—tunes the Lewis acidity of the boron center. This modification enables reversible diol binding under physiological conditions, a critical requirement for next-generation insulin delivery systems and continuous glucose monitoring (CGM).

Module 1: The Fluorine Effect — Mechanistic Tuning of Lewis Acidity

The Challenge

The reversible binding of cis-diols (like glucose) to PBA is pH-dependent.[1] Binding converts the neutral, trigonal planar boronic acid into a negatively charged, tetrahedral boronate ester. This equilibrium is governed by the

-

Problem: Unsubstituted PBA has a

of ~8.8. At pH 7.4, it exists primarily in the neutral form, which has low affinity for glucose. -

Solution: Introducing electron-withdrawing groups (EWGs) like fluorine stabilizes the anionic tetrahedral form, lowering the

closer to physiological levels.

Structural Impact of Fluorination

The position of the fluorine substituent dictates the magnitude of the

| Compound | Substituent Position | Approx. | Electronic Effect | Application Suitability |

| PBA | None | 8.86 | N/A | Low binding at pH 7.4 |

| 4-FPBA | Para | 8.70 | Minimal improvement | |

| 3-FPBA | Meta | 7.80 | Strong | High (Good balance) |

| 3,5-difluoro-PBA | Meta/Meta | 7.20 | Additive | Excellent (Strong binding) |

| 2-FPBA | Ortho | ~7.2 - 7.8 | Complex (Steric/B-F interaction) | Variable (Steric hindrance risks) |

Key Insight: The meta-position (3-FPBA) is often the optimal choice for materials science. It significantly lowers

via induction without introducing the steric hindrance associated with ortho-substitution, which can kinetically impede the binding of bulky macromolecules.

Mechanism of Action (Equilibrium Shift)

Figure 1: The equilibrium between the neutral and anionic forms. Fluorine stabilizes the anionic species, driving the reaction to the right at lower pH.

Module 2: Protocol — Synthesis of Glucose-Responsive Hydrogels

Objective: Synthesize a poly(N-isopropylacrylamide) (PNIPAM) hydrogel functionalized with 3-fluoro-phenylboronic acid (3-FPBA) for glucose-triggered swelling (insulin release).

Materials & Reagents

-

Monomer A: N-isopropylacrylamide (NIPAM) (Thermo-responsive backbone).

-

Monomer B: 3-Acrylamidophenylboronic acid (3-APBA) or 3-fluoro-4-vinylphenylboronic acid.

-

Note: If 3-fluoro-monomer is unavailable, standard 3-APBA can be fluorinated, but purchasing 3-acrylamido-5-fluorophenylboronic acid is recommended for reproducibility.

-

-

Crosslinker: N,N'-Methylenebisacrylamide (BIS).

-

Initiator: Ammonium persulfate (APS).

-

Accelerator: TEMED (Tetramethylethylenediamine).

-

Solvent: Deionized water (degassed).

Experimental Workflow

Step 1: Pre-Polymerization Setup

-

Dissolve NIPAM (90 mol%) and Fluorinated-PBA monomer (10 mol%) in deionized water.

-

Concentration: Total monomer concentration should be approx. 100 mg/mL.

-

-

Add BIS crosslinker (1-2 mol% relative to total monomer).

-

Critical Step: Bubble nitrogen (

) through the solution for 30 minutes. Oxygen inhibits free-radical polymerization.

Step 2: Polymerization

-

Add APS (10 mg/mL stock) to the solution (final conc: 0.5% w/v).

-

Add TEMED (10

L per 10 mL solution). -

Rapidly transfer the mixture into glass molds or capillary tubes.

-

Incubate at 25°C for 24 hours to ensure complete gelation.

Step 3: Purification (Dialysis)

-

Remove hydrogels from molds.

-

Immerse in distilled water for 48 hours, changing water every 6 hours.

-

Reason: Removes unreacted monomers and toxic oligomers.

-

Step 4: Glucose Response Validation (Swelling Test)

-

Prepare Phosphate Buffered Saline (PBS) at pH 7.4.

-

Equilibrate hydrogel discs in PBS until mass stabilizes (

). -

Transfer discs to PBS containing 10 mM Glucose (simulating hyperglycemia).

-

Measure mass (

) at 15-minute intervals. -

Calculation: Swelling Ratio (

) =

Expected Outcome: The fluorinated hydrogel should show a statistically significant increase in swelling ratio at pH 7.4 upon glucose addition compared to a non-fluorinated control, due to the lower

allowing ionization and electrostatic repulsion within the gel network.

Module 3: Analytical Method — NMR Titration

Objective: Determine the binding constant (

Protocol

-

Sample Preparation:

-

Dissolve FPBA (e.g., 5 mM) in

/PBS buffer (pH 7.4). -

Add an internal standard: Trifluoroacetic acid (TFA) (in a capillary insert) or Fluorobenzene (if solubility permits).

-

-

Titration:

-

Acquire the initial

spectrum of the free FPBA. -

Add aliquots of Glucose stock solution (0.5 to 50 equivalents).

-

Mix thoroughly and equilibrate for 5 minutes before each scan.

-

-

Data Acquisition:

-

Observe the chemical shift (

).[3] The formation of the boronate ester usually causes an upfield shift (shielding) of the fluorine signal due to increased electron density on the boron anion.

-

-

Data Analysis:

-

Plot

(change in chemical shift) vs. [Glucose]. -

Fit the data to a 1:1 binding isotherm equation to extract

.

-

Visualization of Analytical Logic

Figure 2: Workflow for determining binding kinetics using Fluorine NMR.

References

-

Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: From materials to medicine.[2] Chemical Reviews, 116(3), 1375–1397. Link

-

Dowlut, M., & Hall, D. G. (2006). An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water. Journal of the American Chemical Society, 128(13), 4226–4227. Link

-

Matsumoto, A., et al. (2012).[4] A synthetic approach toward a self-regulated insulin delivery system.[1][4] Angewandte Chemie International Edition, 51(9), 2124–2128.[4] Link

-

Shoji, O., & Shinkai, S. (2004). Saccharide sensing with molecular receptors based on boronic acid.[2] Topics in Current Chemistry, 232, 1–24. Link

-

Zhu, L., et al. (2006). A structural investigation of the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system. Journal of the American Chemical Society, 128(4), 1222–1232.[4] Link

Sources

Application Note: Synthesis of Biaryl Compounds Using (2-Fluoro-3,4-dimethylphenyl)boronic Acid

[1]

Executive Summary

This guide provides optimized protocols for the Suzuki-Miyaura cross-coupling of (2-Fluoro-3,4-dimethylphenyl)boronic acid , a specialized building block for medicinal chemistry.[1] While the 2-fluoro-3,4-dimethyl motif offers unique steric and electronic properties for drug design (e.g., conformational locking, metabolic stability), it presents significant synthetic challenges.[1] The ortho-fluorine atom accelerates protodeboronation, while the meta-methyl group exerts a "buttressing effect," increasing steric hindrance at the transmetallation step.[1] This note outlines high-success methodologies using advanced precatalysts to overcome these competing pathways.

Chemical Profile & Reactivity Analysis

Structural Attributes[1][2]

-

Key Features:

-

2-Fluoro (Ortho): Induces electronic withdrawal (increasing Lewis acidity of Boron) and steric repulsion.[1]

-

3-Methyl (Meta): Sterically reinforces the 2-fluoro group (buttressing), preventing it from rotating away from the reaction center.

-

4-Methyl (Para): Weakly electron-donating; improves solubility.[1]

-

The Mechanistic Challenge: "The Race Against Time"

The success of coupling this specific boronic acid depends on the kinetic competition between Productive Transmetallation and Destructive Protodeboronation .

-

Pathway A (Desired): The boronic acid transmetallates to the Palladium(II) intermediate.[3]

-

Pathway B (Undesired): The C-B bond hydrolyzes under basic conditions, replacing the boron with a proton (yielding 1-fluoro-2,3-dimethylbenzene). Ortho-fluoro boronic acids are notoriously unstable due to the high electronegativity of fluorine stabilizing the intermediate anion during hydrolysis.[1]

Figure 1: Kinetic competition in the coupling of ortho-fluoro boronic acids. Success requires a catalyst system where k(transmetallation) >> k(protodeboronation).

Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald-Hartwig Conditions)

Recommended for valuable substrates, complex partners, or scale-up. This method utilizes XPhos Pd G3/G4 or SPhos Pd G2 .[1] These bulky, electron-rich phosphine ligands facilitate rapid oxidative addition and, crucially, accelerate transmetallation for hindered substrates, beating the protodeboronation rate.

Reagents:

-

(2-Fluoro-3,4-dimethylphenyl)boronic acid (1.2 – 1.5 equiv)[1]

-

Aryl Halide (1.0 equiv)

-

Catalyst: XPhos Pd G3 (2–5 mol%)[1]

-

Base: K₃PO₄ (0.5 M aqueous solution)[1]

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a stir bar) with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 1.5 equiv), and XPhos Pd G3 (0.02 mmol, 2 mol%).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1]

-

Solvent Addition: Add degassed THF (4 mL) via syringe. Stir to dissolve solids.

-

Base Addition: Add degassed 0.5 M K₃PO₄ (4 mL, 2 equiv) via syringe. The biphasic mixture requires vigorous stirring.[1]

-

Reaction: Place the vial in a pre-heated block at 40–60 °C .

-

Note: Lower temperatures (RT to 40°C) are preferred if the aryl halide is reactive (e.g., Ar-I, Ar-Br) to minimize deboronation. Heat to 60°C only for Ar-Cl.[1]

-

-

Monitoring: Monitor by LC-MS after 30 minutes. The reaction is typically fast (< 2 hours).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: The "Anhydrous" Alternative (Fluoride Activation)

Use this if the boronic acid degrades instantly in aqueous base. Fluoride (CsF) acts as a base/activator without introducing water, significantly suppressing hydrolytic protodeboronation.

Reagents:

-

(2-Fluoro-3,4-dimethylphenyl)boronic acid (1.5 equiv)[1]

-

Aryl Halide (1.0 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/PCy₃

-

Activator: CsF (Cesium Fluoride, 2.0 – 3.0 equiv)

-

Solvent: Dioxane or Toluene (Anhydrous)[1]

Step-by-Step Procedure:

-

Drying: Flame-dry the reaction vessel under vacuum and cool under Argon.

-

Solids: Add Aryl Halide, Boronic Acid, Pd catalyst, and CsF (powdered) to the flask.

-

Solvent: Add anhydrous Dioxane (0.2 M concentration relative to halide).

-

Reaction: Heat to 80–100 °C under Argon.

-

Note: Higher temperature is required here compared to Protocol A because fluoride activation is slower than hydroxide activation, but the absence of water protects the boronic acid.

-

-

Workup: Filter through a Celite pad to remove insoluble salts before standard aqueous workup.[1]

Optimization & Troubleshooting Guide

Use the following decision tree to optimize yields if the standard protocols fail.

Figure 2: Troubleshooting workflow based on crude reaction analysis.

Data Summary: Ligand Performance for Ortho-Fluoro Substrates

| Ligand / Catalyst | Reactivity | Stability Protection | Recommendation |

| XPhos Pd G3 | High | Excellent | First Choice. Fast transmetallation outcompetes hydrolysis.[1] |

| SPhos Pd G2 | High | Good | Excellent alternative for sterically hindered partners.[1] |

| Pd(dppf)Cl₂ | Medium | Moderate | Good baseline for robust substrates; less effective for very unstable ones.[1] |

| Pd(PPh₃)₄ | Low | Poor | Avoid unless using anhydrous conditions (Protocol B).[1] |

References

-

Kinetic Instability of Ortho-Fluoro Boronic Acids

- Source: Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society, 2021.

- Context: Explains the mechanism of rapid hydrolysis in 2-fluoroarylboronic acids.

-

Buchwald Prec

-

Source: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.[5]

- Context: Describes the G3/G4 prec

-

-

Anhydrous Fluoride Activ

-

General Suzuki-Miyaura Review

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (2-Fluoro-3,4-dimethylphenyl)boronic acid with Aryl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Navigating the Synthesis of Sterically Demanding Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, empowering the creation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful reaction has become indispensable in pharmaceutical and materials science for the synthesis of complex molecular architectures.[1][3] A particularly valuable application is the synthesis of fluorinated biaryl compounds, as the strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and target-binding affinity.

This document provides a comprehensive guide to the cross-coupling of (2-Fluoro-3,4-dimethylphenyl)boronic acid with a range of aryl chlorides. This specific transformation presents a unique set of challenges due to the steric hindrance imparted by the ortho-fluoro and -methyl substituents on the boronic acid, coupled with the inherent lower reactivity of aryl chlorides compared to their bromide and iodide counterparts. We will delve into the mechanistic nuances, provide a detailed and robust experimental protocol, and offer insights into troubleshooting and optimization strategies to empower researchers to successfully navigate this challenging yet crucial synthetic step.

The Mechanistic Landscape: A Step-by-Step Look at the Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is paramount for rational optimization and troubleshooting. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the aryl chloride, forming a Pd(II) intermediate.[2] The choice of a sufficiently electron-rich and bulky ligand is critical to facilitate this often rate-limiting step for aryl chlorides.[2]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the chloride. The base plays a crucial role in forming a more nucleophilic boronate species, which is essential for an efficient transmetalation.

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Guided Workflow

This protocol is a robust starting point for the cross-coupling of (2-Fluoro-3,4-dimethylphenyl)boronic acid with various aryl chlorides. Given the challenging nature of this specific coupling, optimization of reaction parameters may be necessary for different aryl chloride substrates.

Materials and Reagents

-

(2-Fluoro-3,4-dimethylphenyl)boronic acid

-

Aryl chloride of interest

-

Palladium(II) acetate (Pd(OAc)₂)

-

Buchwald ligand (e.g., SPhos, XPhos, or RuPhos)

-

Potassium phosphate tribasic (K₃PO₄)

-

Anhydrous 1,4-Dioxane or Toluene/Water mixture

-

Anhydrous, degassed solvents (e.g., Dioxane, Toluene)

-

Deionized water

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)

Equipment

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

-

Heating mantle or oil bath with a temperature controller

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) plates and visualization system

-

Column chromatography setup

Step-by-Step Reaction Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add (2-Fluoro-3,4-dimethylphenyl)boronic acid (1.2 equivalents), the aryl chloride (1.0 equivalent), and potassium phosphate tribasic (2.0-3.0 equivalents).

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (1-3 mol%) and the chosen Buchwald ligand (1.2-3.6 mol% relative to Pd) in a small amount of the reaction solvent. Allow this mixture to stir for 10-15 minutes at room temperature to form the active catalyst complex.

-

Reaction Initiation: Add the catalyst pre-mixture to the Schlenk flask containing the substrates and base.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or a 10:1 mixture of toluene and water) to the reaction flask to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl chloride.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl chloride.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS until the starting aryl chloride is consumed.

Work-up and Purification

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental Workflow Diagram:

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling.

Key Considerations and Optimization Strategies

The success of this challenging cross-coupling hinges on the careful selection of several key parameters:

| Parameter | Recommended Starting Point | Rationale and Optimization |

| Palladium Precatalyst | Pd(OAc)₂ (1-3 mol%) | Pd(OAc)₂ is a common and effective precatalyst. For particularly unreactive aryl chlorides, pre-formed Pd(0) sources like Pd₂(dba)₃ may offer improved performance. |

| Ligand | SPhos, XPhos, RuPhos (1.2-1.5 eq. to Pd) | Bulky, electron-rich phosphine ligands are crucial for activating aryl chlorides. The optimal ligand may vary depending on the electronic and steric properties of the aryl chloride. Screening a panel of Buchwald-type ligands is recommended. |

| Base | K₃PO₄ (2-3 eq.) | A strong, non-nucleophilic base is required to facilitate the formation of the active boronate species. Other bases such as Cs₂CO₃ or K₂CO₃ can also be effective. |

| Solvent | 1,4-Dioxane or Toluene/Water (10:1) | Aprotic polar solvents are generally effective. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and formation of the boronate. |

| Temperature | 80-110 °C | Higher temperatures are often necessary to drive the oxidative addition of the aryl chloride. The temperature should be optimized to balance reaction rate with potential side reactions. |

| Reaction Time | 12-24 hours | Due to the lower reactivity of aryl chlorides, longer reaction times are typically required. Monitor the reaction progress to determine the optimal time. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inefficient oxidative addition or transmetalation. | Increase catalyst/ligand loading, screen different ligands, increase temperature, or try a stronger base. |

| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species. | Ensure the reaction is thoroughly degassed and run under a strict inert atmosphere. Use a pre-formed Pd(0) catalyst. |

| Protodeborylation | Presence of water and base. | Use anhydrous conditions if possible. Minimize reaction time once the starting material is consumed. |

| Dehalogenation of Aryl Chloride | Side reaction of the Pd-H species. | This can be influenced by the ligand and solvent. Screening different ligands may mitigate this side reaction. |

Conclusion

The Suzuki-Miyaura cross-coupling of (2-Fluoro-3,4-dimethylphenyl)boronic acid with aryl chlorides, while challenging, is an achievable and valuable transformation for the synthesis of novel fluorinated biaryls. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system, base, and solvent, researchers can successfully construct these sterically demanding molecules. The protocol and optimization strategies provided herein serve as a comprehensive guide to facilitate the efficient and rational development of this important synthetic methodology.

References

- Benchchem.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- National Center for Biotechnology Information.

- Benchchem. Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.

- ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

- Journal of Chemical and Pharmaceutical Research.

- Organic Chemistry Portal. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand.

- ResearchGate.

- RSC Publishing. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides.

- PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.

- Organic Chemistry Portal. Suzuki Coupling.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- National Center for Biotechnology Information. Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides.

- ACS GCI Pharmaceutical Roundtable.

- ACS Publications.

- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- White Rose Research Online.

- National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

- HEIA-FR. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.

- PubMed.

- PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.

- ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols.

- ResearchGate.

- ResearchGate.

- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- Organic Chemistry Frontiers (RSC Publishing).

- Macmillan Group. B-Alkyl Suzuki Couplings.

- University of Windsor.

- Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION!

- ACS Publications.

- Benchchem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.

- ResearchGate. Electron rich, bulky ligands used in cross‐coupling reactions.

- Reddit. Trouble isolating my Suzuki coupling biaryl acid product.

- Chem 115 Myers. The Suzuki Reaction.

- National Center for Biotechnology Information. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound.

- SciSpace.

- National Center for Biotechnology Information.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Chem-Impex. 2-Fluoro-3-formylphenylboronic acid.

- ResearchGate.

- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

- PubMed.

Sources

Troubleshooting & Optimization

Side reactions of (2-Fluoro-3,4-dimethylphenyl)boronic acid in cross-coupling

Topic: Troubleshooting Side Reactions in Cross-Coupling

Diagnostic Hub: The "Perfect Storm" Scaffold

(2-Fluoro-3,4-dimethylphenyl)boronic acid presents a unique challenge in Suzuki-Miyaura coupling because it sits at the intersection of two destabilizing forces: electronic activation and steric hindrance .

-

Electronic Factor: The 3,4-dimethyl groups are electron-donating, making the aromatic ring electron-rich. Electron-rich boronic acids are kinetically prone to protodeboronation (proton attack at the C-B bond).[1]

-

Steric/Ortho Factor: The 2-Fluoro substituent, while small (Van der Waals radius

1.47 Å), creates an ortho-effect. It slows down the transmetallation step of the catalytic cycle, giving side reactions more time to occur.

Quick Diagnostic Table

| Symptom | Suspected Side Reaction | Root Cause | Immediate Action |

| Low Yield + Product "H" (1-fluoro-2,3-dimethylbenzene) | Protodeboronation | Hydrolytic cleavage of C-B bond due to basic aqueous conditions and electron-rich ring. | Switch to anhydrous conditions or use MIDA boronates. Increase catalyst loading. |

| Symmetric Dimer (Biaryl formation) | Homocoupling | Oxidative coupling driven by dissolved | Degas solvents thoroughly. Use excess boronic acid (1.5–2.0 equiv). |

| Unreacted Halide (Starting Material remains) | Stalled Transmetallation | Steric hindrance from the 2-F group prevents Pd-Ar transfer. | Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). |

| Dark Black Precipitate (Early in reaction) | Catalyst Decomposition | "Pd Black" formation. Ligand dissociation due to instability. | Use precatalysts (e.g., XPhos Pd G4) rather than Pd(OAc)₂ + Ligand. |

Deep Dive: Mechanism & Troubleshooting

Module 1: Protodeboronation (The Primary Enemy)

This is the most frequent failure mode for this scaffold. The mechanism typically follows a base-catalyzed pathway where the boronate anion is protonated at the ipso-carbon.

-

The Mechanism:

-

Base (

) coordinates to Boron -

The electron-rich nature of the ring (3,4-dimethyl) stabilizes the transition state for proton attack at the C1 position.

-

C-B bond cleaves, releasing Boric acid and the reduced arene (1-fluoro-2,3-dimethylbenzene).

-

-

Troubleshooting Protocol:

-

Base Selection: Avoid strong hydroxide bases (

, -

Water Control: While water accelerates Suzuki coupling, it is the proton source here.[2]

-

Fix: Use anhydrous conditions with a phase transfer catalyst (e.g., Toluene/CsF/18-Crown-6) OR use a solvent system with low water activity (e.g., Dioxane/H2O 10:1 instead of 2:1).

-

-

Concentration: High concentration favors the bimolecular coupling over the unimolecular deboronation. Run at >0.2 M.

-

Module 2: Homocoupling

Often mistaken for "stalled reaction," homocoupling consumes your boronic acid, leaving the electrophile unreacted.

-

The Mechanism: Two molecules of (2-Fluoro-3,4-dimethylphenyl)boronic acid react via a Pd(II) intermediate. This is often oxidant-promoted.

-

Troubleshooting Protocol:

-

Strict Degassing: Sparging with Argon for 15 minutes is mandatory. Balloon cycling is often insufficient for sensitive substrates.

-

Sacrificial Boronic Acid: Since homocoupling is often faster than cross-coupling initially, increase stoichiometry to 1.5 or 2.0 equivalents.

-

Optimized Experimental Protocol

Context: This protocol utilizes Buchwald Precatalysts , which are designed to generate the active Pd(0) species rapidly, outcompeting the protodeboronation rate.

Reagents:

-

Aryl Halide (1.0 equiv)[3]

-

(2-Fluoro-3,4-dimethylphenyl)boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G4 (2–5 mol%)

-

Base:

(0.5 M aqueous solution, degassed) -

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

-

Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, and XPhos Pd G4. If solids, add them now.

-

Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen (3x vacuum/backfill cycles).

-

Solvent Addition: Add degassed THF (or Dioxane) via syringe.

-

Base Addition: Add the degassed 0.5 M

solution.-

Note: The biphasic mixture (THF/Water) is crucial for solubilizing the inorganic base while keeping the organic reactants in the organic phase.

-

-

Reaction: Heat to 40–60 °C.

-

Critical: Do not overheat initially. High temps (>80°C) accelerate deboronation faster than transmetallation for this specific substrate.

-

-

Monitoring: Monitor by HPLC or GC-MS. Look specifically for the mass of the deboronated byproduct (MW ≈ 124).

Visualizing the Pathways

Figure 1: The Protodeboronation Trap

This diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Protodeboronation pathway.

Caption: The "Race Condition": The boronate anion must undergo transmetallation (Green) before it captures a proton (Red). The 2-F substituent slows the Green path, while the 3,4-Me groups accelerate the Red path.

Figure 2: Troubleshooting Logic Tree

Caption: Decision matrix for identifying and resolving the specific side reaction based on crude analysis.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society.[5][6] [Link] (Authoritative source on using XPhos/SPhos precatalysts to outcompete protodeboronation).

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[5][6] [Link] (Detailed mechanistic study on why ortho-substituted and electron-rich boronic acids are unstable).

-

Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[5][6] [Link] (Primary reference for the "Slow Release" strategy using MIDA boronates).

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide - Homocoupling. [Link] (Practical guide on diagnosing homocoupling vs. cross-coupling issues).

Sources

- 1. Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

Optimizing catalyst loading for hindered Suzuki-Miyaura coupling

Technical Support Center: Optimizing Hindered Suzuki-Miyaura Couplings

Status: Active Lead Scientist: Senior Application Scientist, Process Chemistry Division Topic: Overcoming Steric Hindrance & Catalyst Loading Optimization

Introduction: The "Steric Wall" in Cross-Coupling

Welcome to the Advanced Catalysis Support Center. If you are here, you are likely facing the "Steric Wall"—a scenario where ortho-substituents on your aryl halide or boronic acid are preventing catalytic turnover. In hindered Suzuki-Miyaura couplings (e.g., tetra-ortho-substituted biaryl synthesis), the standard tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] protocols often fail due to two specific bottlenecks:

-

Slow Oxidative Addition: The bulky aryl halide cannot easily approach the palladium center.

-

Stalled Transmetalation: The steric bulk prevents the boronate nucleophile from transferring the organic group to the palladium.

This guide moves beyond "add more catalyst" and focuses on Ligand-to-Palladium (L/Pd) ratios , Precatalyst Architecture , and Speciation Control .

Module 1: The "Start Here" Diagnostic (Catalyst Selection)

Objective: Select the correct catalyst system based on the specific steric demand of your substrates.

The Logic: For hindered substrates, electron-rich, bulky ligands are required. However, too much bulk can shut down the reaction. We categorize substrates into Tier 1 (Moderately Hindered) and Tier 2 (Severely Hindered/Tetra-Ortho) .

-

Tier 1: One ortho-substituent on each partner, or two on one partner.

-

Tier 2: Two ortho-substituents on both partners (e.g., 2,6-disubstituted aryl halide + 2,6-disubstituted boronic acid).

Interactive Decision Tree

Figure 1: Decision matrix for selecting the initial catalyst system based on substrate steric demand.

Module 2: Troubleshooting Stalled Reactions (Catalyst Death)

Symptom: The reaction starts but stops at 30-50% conversion. Adding more catalyst later does not help. Root Cause: Catalyst Deactivation (Pd Black formation) outcompetes the productive cycle.

In hindered couplings, the Transmetalation step is often rate-limiting. This leaves the unstable Pd(II) intermediate vulnerable to decomposition.

Protocol: Stabilizing the Active Species

To fix this, you must optimize the Ligand/Palladium Ratio .

-

Switch to Precatalysts: Do not use Pd(OAc)₂ + Ligand. In-situ mixing is inefficient for hindered systems. Use Buchwald G3/G4 or Pd-PEPPSI precatalysts which ensure a 1:1 Pd:Ligand ratio upon activation [1].

-

The "Sacrificial" Ligand Strategy: For extremely hindered cases, the active Pd(0) species is prone to aggregation.

-

Standard: 1:1 L/Pd ratio (inherent in G3/G4 precatalysts).

-

Optimization: Add 1-2 mol% of free ligand (same ligand as in the precatalyst) to the reaction mixture. This shifts the equilibrium away from Pd-black formation.

-

Experimental Setup (Example):

-

Catalyst: XPhos Pd G4 (1.0 mol%)

-

Additive: XPhos (free ligand) (1.0 mol%)

-

Result: Total L/Pd ratio = 2:1. This stabilizes the Pd(0) intermediate during the slow wait for the bulky boronic acid to transmetalate.

Module 3: Troubleshooting Impurities (Protodeboronation)

Symptom: Low yield of product, high yield of "de-boronated" starting material (Ar-H). Root Cause: Protodeboronation.[1][2] The base attacks the boron center, but instead of transmetalating to Pd, the intermediate hydrolyzes [2]. This is accelerated by steric hindrance because the productive transmetalation is slow.

Mechanism & Intervention Logic

Figure 2: Competition between productive transmetalation (TM) and destructive protodeboronation.

Corrective Protocol: The "Slow Release" Method

If Ar-H is your major impurity, switch the boron source.

-